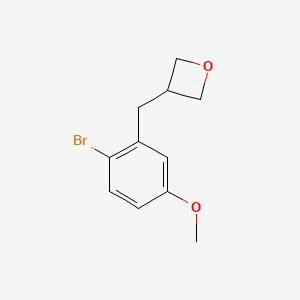

3-(2-Bromo-5-methoxybenzyl)oxetane

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13BrO2 |

|---|---|

Molecular Weight |

257.12 g/mol |

IUPAC Name |

3-[(2-bromo-5-methoxyphenyl)methyl]oxetane |

InChI |

InChI=1S/C11H13BrO2/c1-13-10-2-3-11(12)9(5-10)4-8-6-14-7-8/h2-3,5,8H,4,6-7H2,1H3 |

InChI Key |

HFOPHKPEGVGADA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)CC2COC2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 2 Bromo 5 Methoxybenzyl Oxetane and Analogues

Precursor Synthesis Strategies for the 2-Bromo-5-methoxybenzyl Moiety

The creation of the 2-bromo-5-methoxybenzyl core is a critical first step. This typically involves the synthesis of appropriately substituted benzyl (B1604629) alcohols or halides, which then serve as building blocks for the subsequent attachment of the oxetane (B1205548) ring.

Synthesis of Substituted Benzyl Alcohols and Halides

The synthesis of key precursors like 2-bromo-5-methoxybenzyl bromide and 2-bromo-5-methoxybenzyl alcohol is well-documented.

2-Bromo-5-methoxybenzyl Bromide: A common method for producing 2-bromo-5-methoxybenzyl bromide involves a one-pot reaction starting from 3-methylanisole. google.com This process utilizes N-bromosuccinimide (NBS) in the presence of a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN), to first achieve benzylic bromination, followed by the addition of a polar solvent and more NBS to effect aromatic bromination. google.com This approach is advantageous as it starts from an easily accessible industrial material and employs solvents with a better safety profile than alternatives like carbon tetrachloride. google.com

2-Bromo-5-methoxybenzyl Alcohol: The corresponding alcohol can be synthesized from 2-bromo-5-methoxybenzoic acid. One method involves the reduction of the carboxylic acid. Alternatively, it can be prepared from 2-bromo-5-methoxybenzaldehyde (B1267466) via reduction.

| Precursor | Starting Material | Key Reagents | Reference |

| 2-Bromo-5-methoxybenzyl bromide | 3-Methylanisole | N-bromosuccinimide, 2,2'-azobis(isobutyronitrile) | google.com |

| 2-Bromo-5-methoxybenzyl alcohol | 2-Bromo-5-methoxybenzoic acid | Reducing agents | chemdad.com |

Regioselective Functionalization of Aromatic Precursors for Methoxy (B1213986) and Bromo Substitution

Achieving the desired 2-bromo-5-methoxy substitution pattern on the benzene (B151609) ring requires careful control of regioselectivity during electrophilic aromatic substitution reactions. The methoxy group is an ortho-, para-directing activator, while the bromo group is a deactivating ortho-, para-director.

The synthesis of 2-bromo-5-methoxybenzoic acid, a precursor to the benzyl alcohol and bromide, often starts with 3-methoxybenzoic acid. google.comprepchem.com The bromination of 3-methoxybenzoic acid can be achieved using bromine in acetic acid. prepchem.com Another approach involves the use of alkali metal bromide and bromate (B103136) in an organic acid solution, which is reported to offer high selectivity and yield. google.com The directing effects of the existing substituents guide the incoming electrophile to the desired position. nih.govyoutube.com Specifically, in 3-methoxybenzaldehyde, electrophilic aromatic bromination yields exclusively 2-bromo-5-methoxybenzaldehyde. nih.gov

Synthesis of 2-Bromo-5-methoxybenzylamine as a Related Intermediate

The synthesis of 2-bromo-5-methoxybenzylamine provides an alternative route to functionalized precursors. This amine can be prepared from 2-bromo-5-methoxybenzaldehyde. chemicalbook.com The process involves a reductive amination, where the aldehyde reacts with an amine source in the presence of a reducing agent. A specific method describes the reaction of 2-bromo-5-methoxy-benzaldehyde with methyl carbamate (B1207046) and a silane (B1218182) reagent, followed by hydrolysis to yield the primary amine with a high yield of 95%. chemicalbook.com

Oxetane Ring Formation Approaches

The construction of the strained four-membered oxetane ring is a significant challenge in the synthesis of the target molecule. acs.orgresearchgate.net Intramolecular cyclization is a common and effective strategy.

Intramolecular Cyclization Strategies

These strategies involve forming the ether linkage of the oxetane ring from a linear precursor that already contains the necessary carbon skeleton and functional groups.

The intramolecular Williamson ether synthesis is a cornerstone for constructing the oxetane ring. acs.orgresearchgate.netnih.govmasterorganicchemistry.com This reaction involves a 1,3-halohydrin or a related substrate with a leaving group at one end and an alcohol at the other. nih.govmasterorganicchemistry.com In the presence of a base, the alcohol is deprotonated to form an alkoxide, which then displaces the leaving group in an intramolecular SN2 reaction to form the cyclic ether. masterorganicchemistry.com

While effective, the yields of oxetane formation via this method can be modest due to competing side reactions. acs.org The success of the cyclization is often dependent on the specific substrate. acs.org The synthesis of the required 1,3-disubstituted precursors can also involve multiple steps. nih.gov Despite these challenges, the intramolecular Williamson ether synthesis remains a widely used and versatile method for the formation of the oxetane ring in various synthetic contexts. acs.orgutexas.edu

Diol-Based Cyclization Routes

The intramolecular cyclization of 1,3-diols is a fundamental and widely employed method for the synthesis of oxetanes, often referred to as a Williamson etherification. acs.orgthieme-connect.de This strategy typically involves the selective activation of one hydroxyl group in a 1,3-diol, followed by intramolecular nucleophilic attack by the remaining hydroxyl group to form the oxetane ring.

Key steps in this process often include:

Monoprotection or Activation: One of the hydroxyl groups in the 1,3-diol is selectively converted into a good leaving group, such as a tosylate, mesylate, or halide. thieme-connect.de

Base-Mediated Cyclization: The resulting halohydrin or sulfonate ester is treated with a base to facilitate the intramolecular S(_N)2 reaction, leading to the formation of the oxetane ring. acs.org

For instance, a common approach involves the monotosylation of a 1,3-diol at the less sterically hindered primary alcohol, followed by treatment with a base like potassium tert-butoxide to yield the corresponding oxetane. thieme-connect.de The stereochemistry of the starting diol can influence the stereochemical outcome of the cyclization. Nelson and co-workers demonstrated a stereocontrolled synthesis of 2,4-substituted oxetanes from syn- and anti-1,3-diols, where the cyclization with sodium hydride proceeded with complete inversion of stereochemistry. acs.org

Table 1: Examples of Diol-Based Cyclization for Oxetane Synthesis

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 1,3-Diol | 1. TsCl, Pyridine; 2. NaH | Substituted Oxetane | Varies | thieme-connect.de |

| syn-1,3-Diol | 1. Orthoester formation, AcBr; 2. DIBAL; 3. NaH, THF | trans-2,4-Disubstituted Oxetane | Good | acs.org |

| anti-1,3-Diol | 1. Orthoester formation, AcBr; 2. DIBAL; 3. NaH, THF | cis-2,4-Disubstituted Oxetane | Good | acs.org |

| Diol | Appel reaction (I(_2), PPh(_3)), then base | Substituted Oxetane | 78-82 | acs.org |

Photochemical [2+2] Cycloaddition Reactions (Paternò-Büchi Reaction)

The Paternò-Büchi reaction is a powerful photochemical method for the one-step synthesis of oxetanes. mdpi.com It involves the [2+2] cycloaddition of a carbonyl compound in its excited state with an alkene in its ground state. mdpi.commagtech.com.cn This reaction is particularly useful for accessing a wide variety of substituted oxetanes that might be difficult to obtain through other methods. chemrxiv.org

The mechanism typically involves the photoexcitation of the carbonyl compound to its triplet state, which then adds to the alkene to form a 1,4-diradical intermediate. rsc.org Subsequent intersystem crossing and ring closure yield the oxetane product. The regioselectivity of the reaction is often governed by the stability of the diradical intermediate. rsc.org

Recent advancements have focused on making this reaction more versatile and sustainable. For example, visible-light-mediated Paternò-Büchi reactions have been developed using photocatalysts, which avoids the need for high-energy UV light. chemrxiv.orgacs.org This approach relies on triplet energy transfer from an iridium-based photocatalyst to the carbonyl substrate. chemrxiv.org

Table 2: Key Features of the Paternò-Büchi Reaction for Oxetane Synthesis

| Feature | Description | Reference |

| Reactants | Carbonyl compound and an alkene | mdpi.com |

| Conditions | Typically UV irradiation, but visible light with a photocatalyst is possible | mdpi.comchemrxiv.org |

| Mechanism | Involves a 1,4-diradical intermediate formed from the excited triplet state of the carbonyl | rsc.org |

| Selectivity | Regio- and diastereoselectivity can be achieved, often favoring the thermodynamically less stable product | rsc.org |

| Advantages | Direct, one-step synthesis of the oxetane ring | mdpi.com |

Ring Expansion Reactions of Epoxides to Oxetanes

The ring expansion of epoxides offers another synthetic route to oxetanes. This method involves the reaction of an epoxide with a suitable reagent that facilitates the insertion of a methylene (B1212753) group into the three-membered ring. A common approach utilizes sulfur ylides, such as dimethyloxosulfonium methylide, in what is known as the Corey-Chaykovsky reaction. digitellinc.comillinois.edu

The process generally involves the nucleophilic attack of the ylide on the epoxide, leading to a betaine (B1666868) intermediate which then undergoes intramolecular cyclization to form the four-membered oxetane ring and dimethyl sulfoxide (B87167) as a byproduct. digitellinc.com This method has been successfully applied to the synthesis of 2-substituted oxetanes from readily available (homo)allylic alcohols, which are first converted to the corresponding epoxides. digitellinc.com Enantioselective versions of this reaction have also been developed, allowing for the synthesis of chiral oxetanes from chiral epoxides. acs.org

Synthesis via Oxetan-3-one as a Key Intermediate

Oxetan-3-one is a valuable and versatile building block for the synthesis of a wide range of 3-substituted oxetanes. digitellinc.comnih.gov Its utility stems from the reactivity of the ketone functionality, which allows for a variety of chemical transformations. nih.gov

The synthesis of oxetan-3-one itself has been a subject of considerable research. A notable one-step synthesis involves the gold-catalyzed reaction of propargyl alcohol. nih.govorganic-chemistry.org This method is advantageous as it uses a readily available starting material and proceeds under mild conditions. nih.gov Once obtained, oxetan-3-one can be subjected to various reactions, such as:

Wittig-type olefinations

Aldol condensations

Reductions to the corresponding alcohol followed by further functionalization

Reductive aminations to produce 3-aminooxetanes

These transformations provide access to a diverse library of 3-substituted and 3,3-disubstituted oxetanes. beilstein-journals.org

Decarboxylation of Cyclic Carbonates

The decarboxylation of six-membered cyclic carbonates (1,3-dioxan-2-ones) can be a viable route to oxetanes, although it is less commonly employed than other methods. This transformation involves the loss of carbon dioxide from the cyclic carbonate to form the four-membered ether ring. The reaction can be promoted thermally or catalytically. rsc.org

While the coupling of CO₂ with oxiranes (epoxides) to form five-membered cyclic carbonates is well-established, the analogous reaction with oxetanes to form six-membered cyclic carbonates is less straightforward and can be prone to polymerization. rsc.org However, specific catalytic systems, such as those based on organotin compounds, have been shown to selectively produce the cyclic carbonate, which can then potentially be decarboxylated to the oxetane. rsc.org

Integration of the 2-Bromo-5-methoxybenzyl Moiety onto the Oxetane Scaffold

The synthesis of the target compound, 3-(2-Bromo-5-methoxybenzyl)oxetane, requires the formation of a carbon-carbon bond between the oxetane ring and the substituted benzyl group.

Strategies for Carbon-Carbon Bond Formation at the 3-Position of Oxetane

Forming a C-C bond at the 3-position of the oxetane ring is a key step. One of the most effective strategies involves the use of oxetan-3-one as a starting material. digitellinc.com The ketone functionality at the 3-position allows for the introduction of carbon nucleophiles.

A prominent example is the Wittig reaction . Oxetan-3-one can react with a suitable phosphorus ylide derived from 2-bromo-5-methoxybenzyl bromide to form an exocyclic double bond. Subsequent hydrogenation of this double bond would yield the desired this compound.

Alternatively, organometallic reagents can be employed. The addition of a Grignard or organolithium reagent, such as (2-bromo-5-methoxyphenyl)methyllithium, to oxetan-3-one would produce the tertiary alcohol, 3-(2-bromo-5-methoxybenzyl)oxetan-3-ol. Dehydration of this alcohol, followed by hydrogenation, could also lead to the target compound.

Another approach involves the Lewis acid-catalyzed ring-opening of oxetane with soft carbon nucleophiles, such as silyl (B83357) enol ethers. researchgate.netnih.gov While this typically leads to 1,5-oxygenated products, modifications of this strategy could potentially be adapted for C-C bond formation at the 3-position.

Nucleophilic Additions to Oxetan-3-one

A primary and convergent strategy for the synthesis of 3-substituted oxetanes involves the nucleophilic addition of organometallic reagents to oxetan-3-one. nih.govacs.org This ketone serves as a key electrophilic building block for introducing the oxetane moiety. acs.org The general procedure involves the reaction of a Grignard or organolithium reagent with oxetan-3-one to generate a tertiary alcohol, a 3-substituted-oxetan-3-ol. acs.org

For the specific synthesis of this compound, this would entail the preparation of a 2-bromo-5-methoxybenzyl organometallic reagent. For instance, 2-bromo-5-methoxybenzyl bromide could be reacted with magnesium to form the corresponding Grignard reagent, which is then added to oxetan-3-one.

Reaction Scheme:

Grignard Formation: 2-bromo-5-methoxybenzyl bromide + Mg → 2-bromo-5-methoxybenzylmagnesium bromide

Nucleophilic Addition: 2-bromo-5-methoxybenzylmagnesium bromide + Oxetan-3-one → 3-(2-Bromo-5-methoxybenzyl)oxetan-3-ol

The resulting 3-aryloxetan-3-ol intermediate would then require a subsequent deoxygenation step to yield the final target compound, this compound. This two-step approach, while effective for generating the carbon skeleton, necessitates a reduction step which can sometimes be challenging depending on the substrate.

| Step | Reagents | Typical Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1: Halogen-Lithium Exchange & Addition | Aryl-Halide, n-BuLi or t-BuLi, Oxetan-3-one | Anhydrous THF or Et₂O, -78 °C to rt | 3-Aryl-oxetan-3-ol | acs.org |

| 2: Deoxygenation (e.g., Barton-McCombie) | 3-Aryl-oxetan-3-ol, NaH, CS₂, MeI, then AIBN, Bu₃SnH | Toluene, reflux | 3-Aryl-oxetane | - |

Functionalization of Pre-formed 3-Substituted Oxetanes

An alternative synthetic route involves the modification of an already existing 3-substituted oxetane building block. nih.gov Commercially available precursors like oxetan-3-ol (B104164) or (oxetan-3-yl)methanol provide convenient starting points for elaboration. nih.govnih.gov

One common method is to convert the hydroxyl group of (oxetan-3-yl)methanol into a good leaving group, such as a tosylate or a halide (e.g., bromide or chloride). This activated intermediate can then undergo a nucleophilic substitution reaction. For the synthesis of the title compound, this could involve a Williamson ether synthesis, where the sodium salt of 2-bromo-5-methoxybenzyl alcohol displaces the leaving group on the oxetane methyl moiety. However, a more direct approach involves coupling 2-bromo-5-methoxybenzyl bromide with the alkoxide of oxetan-3-ol. nih.gov

General Procedure:

To a suspension of sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF), oxetan-3-ol is added at 0 °C.

The mixture is stirred to form the sodium alkoxide.

A solution of the electrophile, in this case, 2-bromo-5-methoxybenzyl bromide, is added.

The reaction is heated to drive the substitution, forming a 3-(benzyloxy)oxetane (B13940963) derivative.

This method avoids the potentially harsh conditions of organometallic reactions and can be a more direct route if the appropriate benzyl halide is available.

Introduction of Bromo and Methoxy Substituents on the Aromatic Ring within the Oxetane Context

This strategy involves performing an electrophilic aromatic substitution on a pre-formed benzyl-oxetane precursor, such as 3-(3-methoxybenzyl)oxetane. The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director for electrophilic aromatic substitution. youtube.com Given that the para position relative to the methoxy group is occupied by the oxetane-methyl substituent, bromination is directed to the ortho positions (C2 and C6).

The reaction is typically carried out using a brominating agent like N-bromosuccinimide (NBS) or molecular bromine (Br₂) in the presence of a suitable solvent. nih.gov For highly activated rings, such as those containing a methoxy group, a strong Lewis acid catalyst may not be necessary and can sometimes lead to over-bromination or side reactions. wikipedia.org Careful control of stoichiometry and reaction temperature is crucial to achieve selective mono-bromination at the desired C2 position. nih.gov

| Substrate Type | Brominating Agent | Solvent | Temperature | Selectivity | Reference |

|---|---|---|---|---|---|

| Activated Aromatic (e.g., Anisole) | N-Bromosuccinimide (NBS) | Acetonitrile (MeCN) | 0 °C to rt | High para-selectivity (ortho if para is blocked) | nih.gov |

| General Benzene Derivative | Br₂ / FeBr₃ | - | - | Ortho/Para mixture | libretexts.org |

Asymmetric Synthesis of 3-Substituted Oxetanes

The generation of enantioenriched 3-substituted oxetanes is of significant interest, and several methodologies have been developed to control the stereochemistry of the oxetane core.

Enantioselective Ring Closure Methodologies

The most direct approach to chiral oxetanes involves the intramolecular cyclization of a chiral, acyclic precursor. The Williamson ether synthesis is a classic and effective method for this transformation. thieme-connect.de The synthesis begins with a prochiral starting material that is converted into a chiral 1,3-diol. For the target molecule, this would involve creating a chiral diol like (R)- or (S)-2-(2-bromo-5-methoxybenzyl)propane-1,3-diol.

The key steps are:

Asymmetric Synthesis of the Diol: Creating the chiral 1,3-diol precursor, often through asymmetric reduction or asymmetric alkylation.

Selective Activation: One of the primary hydroxyl groups is selectively activated, typically by conversion to a tosylate or mesylate.

Intramolecular Cyclization: The remaining hydroxyl group, acting as a nucleophile, displaces the leaving group in the presence of a base (e.g., sodium hydride, potassium tert-butoxide), forming the strained four-membered oxetane ring with inversion of configuration at the carbon bearing the leaving group. thieme-connect.de

This method provides excellent control over the stereocenter, provided the initial chiral diol can be synthesized with high enantiomeric excess.

Catalytic Asymmetric Nucleophilic Opening/Desymmetrization of Prochiral 3-Substituted Oxetanes

Desymmetrization of prochiral molecules has emerged as a powerful strategy in asymmetric synthesis. nih.govnih.gov In the context of oxetanes, this involves the ring-opening of a prochiral oxetane with a nucleophile, catalyzed by a chiral entity. nih.govacs.org These catalysts are often chiral Brønsted acids, such as SPINOL-derived phosphoric acids (CPAs), or chiral Lewis acids. nih.govnih.govnih.gov

The general principle involves the catalyst activating the oxetane towards nucleophilic attack. The chiral environment of the catalyst-substrate complex directs the incoming nucleophile to one of the two enantiotopic C-O bonds, leading to a ring-opened product with high enantioselectivity. nih.govthieme-connect.com

While this method does not directly produce a substituted oxetane, it is a premier method for generating chiral 1,3-halohydrins or other functionalized acyclic compounds from oxetane precursors. thieme-connect.com For instance, the desymmetrization of 3-aryloxetanes with a silyl halide, catalyzed by a chiral squaramide, can produce chiral 3-aryl-3-halopropanols in high yield and enantioselectivity. thieme-connect.com These chiral intermediates are valuable building blocks that could be further elaborated to form other complex chiral molecules. This approach highlights the utility of oxetanes as latent chiral synthons. nih.govnih.gov

Reactivity and Reaction Pathways of 3 2 Bromo 5 Methoxybenzyl Oxetane

Ring-Opening Reactions of Oxetanes

Ring-opening reactions are the most common transformations for oxetanes, proceeding through various mechanisms including nucleophilic, acid-catalyzed, and radical pathways. magtech.com.cnresearchgate.netresearchgate.net These reactions convert the strained four-membered ring into highly functionalized, linear three-carbon chains, which are valuable building blocks in organic synthesis. rsc.orgnih.govrsc.org

The nucleophilic ring-opening of oxetanes is a primary pathway for their functionalization. magtech.com.cnresearchgate.net Due to the presence of the electron-withdrawing oxygen atom, the methylene (B1212753) carbons of the oxetane (B1205548) ring are electrophilic and can be attacked by a variety of nucleophiles. For 3-(2-bromo-5-methoxybenzyl)oxetane, which is prochiral, this reaction offers a direct route to chiral products. rsc.orgutexas.edu

The nucleophilic attack on a 3-substituted oxetane typically proceeds via an SN2 mechanism. researchgate.net This process involves the backside attack of a nucleophile on one of the C-O bonds of the ring. For an unsymmetrical oxetane, the nucleophile attacks one of the two methylene carbons adjacent to the ring oxygen.

In the case of this compound, the two potential sites for nucleophilic attack are equivalent in terms of substitution. The reaction, therefore, constitutes a desymmetrization of a prochiral molecule. rsc.orgutexas.edu The approach of the nucleophile creates a new stereocenter at the site of attack, leading to the formation of a chiral alcohol. The stereochemical outcome of this reaction can be controlled through the use of chiral catalysts, which can differentiate between the two enantiotopic transition states, yielding one enantiomer of the product in excess. acs.orgrsc.org This enantioselective ring-opening is a powerful strategy for generating tertiary or even quaternary chiral centers. acs.orgrsc.org

While strong nucleophiles can open the oxetane ring directly, the reaction is often sluggish. Therefore, catalysts are frequently employed to activate the oxetane ring, enhancing its electrophilicity and facilitating the nucleophilic attack. rsc.org

Lewis Acid Catalysis : Lewis acids activate the oxetane by coordinating to the ring's oxygen atom. This coordination polarizes the C-O bonds, making the ring carbons more susceptible to nucleophilic attack. A variety of Lewis acids have been shown to be effective, including boron trifluoride etherate (BF₃·OEt₂), titanium(IV) isopropoxide, and various metal triflates like Sc(OTf)₃ and In(OTf)₃. acs.orgnih.gov For instance, the superacidic Lewis acid tris(pentafluorophenyl)alane, Al(C₆F₅)₃, has been used for the regioselective isomerization of 2,2-disubstituted oxetanes. uab.cat The choice of Lewis acid can significantly influence the reaction's regioselectivity and efficiency. acs.org

Brønsted Acid Catalysis : Brønsted acids protonate the oxetane oxygen, forming a highly reactive oxonium ion intermediate. rsc.orgnih.gov This activation allows for ring-opening by weaker nucleophiles. Chiral phosphoric acids have emerged as particularly effective Brønsted acid catalysts for the asymmetric ring-opening of 3-substituted oxetanes, providing access to highly functionalized chiral building blocks with excellent enantioselectivity. acs.orgrsc.orgrsc.org Triflimide (Tf₂NH) is another powerful Brønsted acid catalyst used for activating oxetanols in the synthesis of 1,4-dioxanes. nih.gov Detailed studies have shown that in some hydrogen-bond-donor catalyzed systems, both Brønsted and Lewis acid mechanisms can operate simultaneously. nih.gov

Metal-Catalyzed Systems : Various transition metals catalyze the ring-opening of oxetanes. Palladium-catalyzed hydrogenolysis can open the ring, while cobalt-based systems, such as those involving vitamin B12, can generate radicals via homolytic cleavage of a Co-C bond formed after initial ring-opening. magtech.com.cnresearchgate.netchemrxiv.org Cooperative Co/Ni catalysis enables cross-electrophile coupling reactions with aryl halides. researchgate.net Zirconocene and photoredox catalysis have been synergistically used to achieve ring-opening with a reversal of the typical regioselectivity. thieme-connect.comthieme-connect.deelsevierpure.com

Table 1: Selected Catalytic Systems for Oxetane Ring-Opening

| Catalyst Type | Specific Catalyst Example | Reaction Type | Reference |

|---|---|---|---|

| Lewis Acid | Al(C₆F₅)₃ | Isomerization to homoallylic alcohols | uab.cat |

| Lewis Acid | Sc(OTf)₃, In(OTf)₃ | Intramolecular cyclization | nih.gov |

| Lewis Acid | TMSOTf, Yb(OTf)₃ | Opening with H₂O₂ | acs.org |

| Brønsted Acid | Chiral Phosphoric Acid | Asymmetric opening with mercaptans | acs.org |

| Brønsted Acid | Tf₂NH | Annulation with diols | nih.gov |

| Metal Catalyst | Vitamin B₁₂ / Ni | Radical cross-electrophile coupling | researchgate.net |

| Metal Catalyst | Cp₂Zr(OTf)₂ / Photocatalyst | Reductive ring-opening | thieme-connect.comthieme-connect.de |

Under acidic conditions, the ring-opening of oxetanes can proceed through pathways that lead to isomerization or rearrangement products. nih.gov The protonated oxetane or its Lewis acid adduct can undergo cleavage to form a carbocationic intermediate. The stability of this intermediate dictates the subsequent reaction course.

For an oxetane with a benzyl (B1604629) substituent at the 3-position, like this compound, an acid-catalyzed pathway could potentially involve the formation of a secondary carbocation stabilized by the adjacent aromatic ring. However, the more common pathway for 3-substituted oxetanes involves a concerted or near-concerted ring-opening. In the presence of a protic acid, regioselective opening at the benzylic position is often observed. researchgate.netresearchgate.net

Acid-catalyzed reactions can also lead to isomerization. For example, 2,2-disubstituted oxetanes have been shown to isomerize to homoallylic alcohols in the presence of Lewis acids like B(C₆F₅)₃. uab.cat Another significant acid-catalyzed pathway is intramolecular ring-opening to form larger rings, such as the conversion of substituted oxetanes into tetrahydropyran (B127337) (THP) skeletons, a key step in the synthesis of natural products like salinomycin. acs.org

Regioselectivity : The regioselectivity of oxetane ring-opening is a critical aspect, determined by a balance of steric and electronic factors. magtech.com.cnresearchgate.net

Steric Control : Under neutral or basic conditions with strong nucleophiles, the reaction typically follows an SN2 pathway. The nucleophile attacks the least sterically hindered carbon atom adjacent to the oxygen. magtech.com.cn

Electronic Control : Under acidic conditions (either Brønsted or Lewis acid catalysis), the reaction mechanism shifts towards having more SN1 character. The C-O bond that is better able to stabilize a positive charge will preferentially cleave. The nucleophile then attacks the more substituted or electronically stabilized carbon atom. magtech.com.cn

For unsymmetrically substituted oxetanes, this dichotomy allows for selective access to different constitutional isomers of the product simply by changing the reaction conditions.

Chemoselectivity : Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of this compound, a key challenge would be to achieve ring-opening without affecting the bromo-aryl moiety, which is susceptible to reactions like cross-coupling. Highly chemoselective methods, such as the aluminum-catalyzed coupling of oxetanes with CO₂, have been developed that tolerate a wide range of functional groups. nih.gov Similarly, a lithium-catalyzed alkylation of thiols with 3-aryloxetan-3-ols proceeded with complete chemoselectivity, leaving the oxetane ring intact. nih.gov

Table 2: Regioselectivity in the Ring-Opening of Unsymmetric Oxetanes

| Conditions | Controlling Factor | Site of Attack | Mechanism | Reference |

|---|---|---|---|---|

| Basic/Neutral (Strong Nu:) | Steric | Less substituted carbon | SN2 | magtech.com.cn |

| Acidic (Weak Nu:) | Electronic | More substituted carbon | SN1-like | acs.orgmagtech.com.cn |

Nucleophilic Ring Opening

Ring-Expansion Reactions of Oxetanes

Beyond simple ring-opening, oxetanes can undergo ring-expansion reactions to form larger five- or six-membered heterocyclic systems. acs.orgnih.gov These reactions are synthetically valuable for accessing important structural motifs like tetrahydrofurans (THFs), dihydrofurans, and lactones. acs.orgresearchgate.netresearchgate.net

Ring expansion can be promoted by various reagents and catalysts. For example, reacting oxetanes with diazo compounds in the presence of a copper catalyst can lead to the stereoselective synthesis of tetrahydrofurans. researchgate.net Similarly, treatment of alkynyloxetanes with a Cu(I) catalyst can result in ring expansion to form dihydrofurans or lactones, with the product selectivity being tunable by the choice of oxidant. acs.org The reaction of 3-oxetanone-derived spirocycles with a Lewis acid can trigger a cascade that forms saturated nitrogen heterocycles like morpholines and piperazines. researchgate.net This highlights the utility of the strained oxetane ring as a latent reactive species for constructing more complex molecular architectures.

Functional Group Transformations on the Bromo-methoxybenzyl Moiety

The bromo-methoxybenzyl portion of the molecule offers several sites for chemical modification, including the bromine atom, the methoxy (B1213986) group, and the benzylic methylene group.

The bromine atom on the aromatic ring serves as a key handle for various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds. While specific studies on this compound are not extensively documented, the reactivity of the 2-bromoanisole (B166433) core is well-established and serves as a reliable model. wikipedia.org These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures. nih.gov

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a wide range of primary and secondary amines. wikipedia.orglibretexts.org The development of specialized phosphine (B1218219) ligands has been crucial for the reaction's success, allowing for the coupling of even challenging substrates under relatively mild conditions. wikipedia.org For a substrate like this compound, this reaction would introduce an amino group at the 2-position of the benzyl moiety, opening pathways to novel derivatives. The choice of ligand and base is critical; for instance, bidentate phosphine ligands like BINAP and DPPF have proven effective for coupling primary amines. wikipedia.org

Sonogashira Coupling: This powerful method is used to form a carbon-carbon bond between an aryl halide and a terminal alkyne. organic-chemistry.orgwikipedia.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgwikipedia.org Applying this to this compound would result in the corresponding 2-alkynyl-5-methoxybenzyl)oxetane derivative. Modern protocols have been developed that are copper-free or can be performed in aqueous media, enhancing the reaction's versatility. rsc.orgucsb.edu The Sonogashira coupling is widely used in the synthesis of pharmaceuticals, natural products, and organic materials. wikipedia.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) to form a new carbon-carbon bond. This method is highly valued for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids. For this compound, a Suzuki coupling would enable the introduction of various aryl, heteroaryl, or alkyl groups at the bromine-bearing position.

A summary of representative palladium-catalyzed cross-coupling reactions applicable to the bromoarene moiety is presented below.

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N | Pd catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., BINAP, XPhos), Base (e.g., NaOtBu) |

| Sonogashira Coupling | Terminal Alkyne (RC≡CH) | C-C (sp) | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst (e.g., CuI), Amine base (e.g., Et₃N) |

| Suzuki-Miyaura Coupling | Boronic Acid (RB(OH)₂) | C-C (sp²) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) |

Metal-halogen exchange is a fundamental transformation that converts an organic halide into an organometallic species, which can then react with various electrophiles. wikipedia.org This reaction is particularly useful for preparing organolithium and Grignard reagents. wikipedia.orgwikipedia.org

For this compound, treatment with an alkyllithium reagent, such as n-butyllithium, typically at low temperatures, would result in a lithium-halogen exchange to form a highly reactive aryllithium intermediate. This intermediate can then be trapped with a variety of electrophiles (e.g., aldehydes, ketones, carbon dioxide) to introduce a new functional group at the 2-position. The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org

Similarly, a Grignard reagent can be formed by reacting the aryl bromide with magnesium metal or through an exchange reaction with a pre-formed Grignard reagent like isopropylmagnesium chloride. wikipedia.org A protocol combining isopropylmagnesium chloride and n-butyllithium has been developed to facilitate bromine-metal exchange on substrates with acidic protons under non-cryogenic conditions. nih.govnih.gov These organomagnesium compounds are generally less reactive but more selective than their organolithium counterparts.

The methoxy group (-OCH₃) on the aromatic ring can be cleaved to unveil a phenolic hydroxyl group (-OH), a transformation known as O-demethylation. chem-station.com This is a common step in the synthesis of natural products and pharmaceuticals to either reveal a biologically active phenol (B47542) or to enable further functionalization. acs.org

Several reagents are known to effect the cleavage of aryl methyl ethers, often requiring harsh conditions. acs.orgnih.gov

Boron Tribromide (BBr₃): This is a powerful and widely used Lewis acid for ether cleavage. nih.gov

Brønsted Acids: Strong acids like hydrobromic acid (HBr), sometimes in the presence of a phase-transfer catalyst, can also be employed for demethylation. tandfonline.comrsc.org

Nucleophilic Reagents: Certain sulfur-based nucleophiles, like 3-mercaptopropionic acid, can also be used for demethylation. google.com

Recent advancements have focused on milder and more selective methods, including catalytic systems using rhodium complexes or biocatalytic approaches employing enzymes like veratrol-O-demethylase, which can offer high regioselectivity in polymethoxylated compounds. acs.orgacs.org The choice of reagent is crucial to avoid unwanted side reactions, especially given the presence of the reactive oxetane ring.

The methylene group (-CH₂-) adjacent to the benzene (B151609) ring is known as the benzylic position. This position is activated by the adjacent aromatic ring, making it susceptible to various reactions, most notably oxidation and halogenation. pearson.comchemistry.coach

Benzylic Oxidation: The benzylic methylene group can be oxidized to a carbonyl group (ketone). This is a fundamental transformation for producing valuable intermediates. mdpi.com A variety of oxidizing agents can accomplish this, ranging from strong, non-selective reagents like hot potassium permanganate (B83412) (KMnO₄), which would oxidize the alkyl side chain to a carboxylic acid, to milder, more selective catalytic systems. mdpi.commasterorganicchemistry.com Modern methods often employ metal catalysts (e.g., based on Mn, Fe, Cu) with environmentally benign oxidants like molecular oxygen. mdpi.comresearchgate.netrsc.org Selective oxidation to the corresponding benzylic alcohol is more challenging due to the propensity for over-oxidation to the ketone, but specific methods have been developed. acs.org

Benzylic Halogenation: Free-radical halogenation can occur selectively at the benzylic position under the influence of heat, light, or a radical initiator. chemistry.coachjove.com Reagents like N-bromosuccinimide (NBS) in the presence of a peroxide are commonly used for benzylic bromination. jove.com This introduces a halogen at the benzylic carbon, creating a new site for subsequent nucleophilic substitution or elimination reactions.

Polymerization Mechanisms of Oxetane Derivatives

The strained four-membered oxetane ring is susceptible to ring-opening polymerization, primarily through a cationic mechanism, to form polyethers. rsc.orgrsc.org

Cationic ring-opening polymerization (CROP) is the principal method for polymerizing oxetanes. rsc.orgacs.org The reaction is initiated by an electrophilic species, such as a strong protic acid or a Lewis acid in the presence of a proton source, which activates the oxygen atom of the oxetane ring. tandfonline.comtandfonline.com

The mechanism proceeds through the formation of a tertiary oxonium ion as the active propagating species. rsc.orgtandfonline.com The polymerization involves the nucleophilic attack of a monomer molecule on an α-carbon of the cyclic oxonium ion at the growing chain end. rsc.orgtandfonline.com This attack opens the ring and regenerates the oxonium ion at the new chain end, allowing the process to continue.

The polymerization of substituted oxetanes, like this compound, can be influenced by the nature of the substituent. The bulky bromo-methoxybenzyl group might affect the polymerization kinetics and the properties of the resulting polymer. The polymerization is typically an exothermic process and can be very rapid once initiated. tandfonline.comradtech.org In some cases, especially with 3,3-disubstituted oxetanes, an induction period may be observed, which can be shortened by increasing the temperature or using copolymerization strategies. tandfonline.comradtech.org

Two competitive mechanisms can operate during the CROP of oxetanes bearing hydroxyl groups: the active chain end (ACE) mechanism and the activated monomer (AM) mechanism. tandfonline.comtandfonline.com While this compound does not have a hydroxyl group, this highlights the mechanistic complexity of oxetane polymerization.

Initiator-Free Crosslinking via Oxetane Units

No data is available in the searched scientific literature concerning the initiator-free crosslinking of polymers derived from this compound.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for identifying the different chemical environments of hydrogen and carbon atoms in 3-(2-Bromo-5-methoxybenzyl)oxetane.

The ¹H NMR spectrum provides information on the number of chemically non-equivalent protons, their chemical shifts (δ) in parts per million (ppm), signal multiplicity (splitting pattern), and integration (relative number of protons). For this compound, the spectrum would exhibit distinct signals corresponding to the protons on the aromatic ring, the methoxy (B1213986) group, the benzylic methylene (B1212753) bridge, and the oxetane (B1205548) ring. The aromatic region would show characteristic splitting patterns for a 1,2,4-trisubstituted benzene (B151609) ring. The oxetane protons typically appear as complex multiplets in the aliphatic region of the spectrum. researchgate.net

The ¹³C NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom. The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and electronic environment. The spectrum would display signals for the aromatic carbons (with the carbon attached to bromine showing a characteristic shift), the methoxy carbon, the benzylic methylene carbon, and the carbons of the oxetane ring.

Interactive Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Ar-H (H6) | ~ 7.40 | d | ~ 8.5 | 1H |

| Ar-H (H3) | ~ 6.80 | d | ~ 2.5 | 1H |

| Ar-H (H4) | ~ 6.65 | dd | ~ 8.5, 2.5 | 1H |

| OCH₃ | ~ 3.78 | s | - | 3H |

| Oxetane-CH₂ (2,4) | ~ 4.50 - 4.70 | m | - | 4H |

| Benzyl-CH₂ | ~ 2.90 | d | ~ 7.5 | 2H |

| Oxetane-CH (3) | ~ 3.30 - 3.50 | m | - | 1H |

Note: These are predicted values based on analogous structures. Actual values may vary.

Interactive Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Carbon Label | Predicted Chemical Shift (δ, ppm) |

| Ar-C (C1) | ~ 138 |

| Ar-C (C2-Br) | ~ 113 |

| Ar-C (C5-OCH₃) | ~ 159 |

| Ar-C (C6) | ~ 133 |

| Ar-C (C3) | ~ 115 |

| Ar-C (C4) | ~ 114 |

| OCH₃ | ~ 55.5 |

| Benzyl-CH₂ | ~ 35 |

| Oxetane-C (3) | ~ 38 |

| Oxetane-C (2,4) | ~ 75 |

Note: These are predicted values based on analogous structures. Actual values may vary.

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the adjacent aromatic protons and between the benzylic protons and the methine proton of the oxetane ring, confirming the benzyl-oxetane linkage.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. mdpi.com This technique is invaluable for assigning the signals in the ¹³C NMR spectrum based on the more easily interpreted ¹H NMR spectrum.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy) : These experiments detect protons that are close to each other in space, regardless of whether they are bonded. acs.org This information is vital for determining the three-dimensional structure and preferred conformation of the molecule.

The four-membered oxetane ring is not planar and adopts a puckered conformation to relieve ring strain. mdpi.com The introduction of a bulky substituent at the 3-position, such as the 2-bromo-5-methoxybenzyl group, significantly influences this puckering. acs.org NMR spectroscopy, particularly the analysis of coupling constants and NOE data, is a powerful tool for studying these conformational preferences in solution. nih.gov For example, NOESY or ROESY experiments can reveal the spatial proximity between the protons of the benzyl (B1604629) group and the protons on the oxetane ring, allowing for the determination of the predominant conformation of the molecule. acs.org

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, often to four or more decimal places. nih.gov This accuracy allows for the determination of the exact molecular formula of a compound by distinguishing between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₁H₁₃BrO₂), HRMS would be used to confirm its elemental composition by matching the experimentally measured exact mass with the calculated theoretical mass. nih.gov

Interactive Table 3: HRMS Data for this compound

| Ion | Calculated m/z |

| [C₁₁H₁₃⁷⁹BrO₂ + H]⁺ | 272.0121 |

| [C₁₁H₁₃⁸¹BrO₂ + H]⁺ | 274.0100 |

Note: The presence of bromine results in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 Da.

In mass spectrometry, molecules are ionized and then often break apart into smaller, characteristic fragments. The pattern of these fragments serves as a molecular fingerprint that can be used to confirm the structure.

ESI-MS (Electrospray Ionization Mass Spectrometry) : ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. rsc.orgnih.gov Tandem MS (MS/MS) experiments can then be performed, where the molecular ion is selected and fragmented by collision-induced dissociation (CID). nih.gov A likely fragmentation pathway for [M+H]⁺ of this compound would involve the cleavage of the benzylic C-C bond, leading to the formation of a stable 2-bromo-5-methoxybenzyl cation.

EI-MS (Electron Ionization Mass Spectrometry) : EI is a higher-energy ionization method that results in more extensive fragmentation. mdpi.com The resulting mass spectrum is typically more complex but provides rich structural information. For this molecule, characteristic fragments would likely arise from the loss of a bromine atom, a methoxy group, and the cleavage of the oxetane ring. The most prominent peak in the EI spectrum is often the tropylium (B1234903) ion formed from the benzyl moiety.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its constituent parts: the substituted benzene ring, the oxetane ring, and the methoxy group.

Based on the structure of this compound, the following IR absorption bands would be anticipated:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| C-H (Aromatic) | 3100-3000 | Stretching |

| C-H (Aliphatic - CH₂) | 3000-2850 | Stretching |

| C=C (Aromatic) | 1600-1450 | Stretching |

| C-O-C (Ether - Aryl Alkyl) | 1275-1200 (asymmetric) & 1075-1020 (symmetric) | Stretching |

| C-O-C (Oxetane) | ~980 | Ring Stretching |

| C-Br | 680-515 | Stretching |

This table is a theoretical representation of expected IR peaks based on general spectroscopic principles.

The aromatic C-H stretching vibrations would appear at a higher frequency than the aliphatic C-H stretches of the oxetane and benzyl methylene groups. The carbon-carbon double bond stretches within the benzene ring would be observed in the 1600-1450 cm⁻¹ region. The methoxy group would be identified by its characteristic C-O stretching bands. The oxetane ring's ether linkage would also have a distinct C-O-C stretching vibration. Finally, the carbon-bromine bond would exhibit a stretching vibration in the fingerprint region of the spectrum.

In-situ Attenuated Total Reflectance (ATR) IR spectroscopy is a valuable process analytical technology (PAT) tool for monitoring reaction kinetics and mechanisms in real-time. While no specific studies on the use of in-situ IR for the synthesis of this compound have been found, this technique could theoretically be applied. For instance, in a synthesis involving the formation of the oxetane ring or the introduction of the benzyl group, the appearance or disappearance of key vibrational bands could be tracked to determine reaction completion and identify the formation of any intermediates or byproducts.

X-ray Crystallography

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. This technique would be essential for unequivocally determining the molecular structure of this compound.

A single-crystal X-ray diffraction study of this compound would yield the precise coordinates of each atom in the crystal lattice. From this data, accurate bond lengths and bond angles could be calculated. For example, the C-O and C-C bond lengths within the oxetane ring, the C-Br bond length, and the bond angles around the benzene ring and the methylene bridge could be determined. This information would confirm the connectivity of the atoms and provide insight into the steric and electronic effects of the substituents on the molecular geometry.

The four-membered oxetane ring is not planar and exists in a puckered conformation to relieve ring strain. X-ray crystallography would reveal the exact nature of this puckering. The puckering can be described by parameters such as the puckering amplitude and phase. The analysis would also show the preferred conformation of the benzyl group relative to the oxetane ring in the solid state. This would include the torsional angles that define the orientation of the substituted phenyl ring.

Advanced Spectroscopic Techniques

While specific applications to this compound are not documented, other advanced spectroscopic techniques could provide further structural information. For example, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be crucial for confirming the structure in solution and would complement the solid-state data from X-ray crystallography. Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound.

Ultrafast Transient Absorption Spectroscopy for Photoreactivity Studies

Ultrafast Transient Absorption Spectroscopy (TAS) is a powerful pump-probe technique used to investigate the dynamics of photoexcited states in molecules and materials on extremely short timescales, typically from femtoseconds to nanoseconds. youtube.comyoutube.com This method allows researchers to track the formation, evolution, and decay of transient species such as excited singlet and triplet states, radicals, and ions that are generated upon light absorption.

General Principles: In a typical TAS experiment, a sample is first excited by an ultrashort "pump" laser pulse. This pulse promotes the molecule to a higher electronic state. A second, weaker "probe" pulse, with a variable time delay, is then passed through the sample to measure the change in absorbance as a function of time and wavelength. youtube.com The resulting data provides a "fingerprint" of the transient species present at different moments after excitation, offering insights into their electronic structure and reaction pathways. youtube.com

Hypothetical Application to Aryl-Substituted Oxetanes: For a molecule like this compound, TAS could hypothetically be used to study its photoreactivity. Upon excitation of the aromatic chromophore, several processes could be monitored:

Excited State Lifetime: The decay of the initial excited singlet state could be measured, providing its lifetime.

Intersystem Crossing: The formation of a triplet state via intersystem crossing could be observed and quantified.

Photochemical Reactions: If the excited molecule undergoes a chemical reaction, such as bond cleavage (e.g., C-Br bond), the formation of radical intermediates could be detected. For instance, studies on benzyl ethers have shown that direct C-H functionalization can be achieved through photoredox catalysis, a process that involves radical intermediates. nih.gov

Energy Transfer: In related systems, intramolecular energy transfer processes can be mapped out. wikipedia.org

A hypothetical data table for such a study might look like this:

| Transient Species | Absorption Maximum (λ_max, nm) | Lifetime (τ) | Formation Pathway |

| Singlet Excited State | 450 | 1.2 ns | Direct photoexcitation |

| Triplet Excited State | 580 | 3.5 µs | Intersystem crossing |

| Benzyl Radical | 320 | 500 ns | C-Br bond homolysis |

| Note: This table is purely illustrative and not based on experimental data for this compound. |

Circular Dichroism (CD) for Absolute Configuration Assignment

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. wikipedia.org This technique is highly sensitive to the three-dimensional arrangement of atoms in a molecule and is a primary method for determining the absolute configuration of enantiomers. wikipedia.orglibretexts.org

General Principles: A chiral molecule will interact differently with left and right-circularly polarized light, resulting in a non-zero CD signal. The resulting CD spectrum, a plot of this differential absorption versus wavelength, provides a unique fingerprint for a specific enantiomer. By comparing the experimentally measured CD spectrum with spectra predicted by computational methods (like Density Functional Theory, DFT), the absolute configuration (R or S) of a chiral center can be unambiguously assigned. libretexts.org

Hypothetical Application to this compound: The oxetane ring in this compound is attached to a stereocenter at the 3-position. Therefore, this compound is chiral and should exist as two enantiomers. CD spectroscopy would be the ideal technique to determine the absolute configuration of a synthesized or isolated enantiomer.

The process would involve:

Experimental Measurement: Recording the CD spectrum of an enantiomerically pure sample.

Computational Modeling: Calculating the theoretical CD spectra for both the (R) and (S) enantiomers using quantum chemical methods.

Comparison: Matching the sign and shape of the experimental spectrum to one of the calculated spectra to assign the absolute configuration.

A hypothetical data table summarizing such an analysis could be:

| Enantiomer | Experimental Cotton Effect (λ, nm) | Calculated Cotton Effect (λ, nm) | Assigned Configuration |

| (+) Enantiomer | Positive at 230 nm | Positive at 228 nm (for S) | S |

| (-) Enantiomer | Negative at 230 nm | Negative at 228 nm (for R) | R |

| Note: This table is purely illustrative and not based on experimental data for this compound. |

Studies on other chiral molecules, such as bromoallenes, have successfully used CD spectroscopy to assign their absolute configurations, demonstrating the power of this technique. acs.org

Computational Investigations of 3 2 Bromo 5 Methoxybenzyl Oxetane Systems

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to predict the properties of molecules from first principles. These methods allow for the detailed investigation of geometric and electronic structures, as well as energetic parameters that govern chemical reactivity.

Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization

The initial step in the computational analysis of 3-(2-Bromo-5-methoxybenzyl)oxetane is the determination of its most stable three-dimensional structure through geometry optimization. This process involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. nih.gov Two primary classes of methods are employed for this purpose: Density Functional Theory (DFT) and ab initio calculations.

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), solve the electronic Schrödinger equation without empirical parameters, relying on fundamental physical constants. rsc.org The accuracy of these methods is systematically improvable by using larger basis sets, which are sets of mathematical functions used to build molecular orbitals. nih.gov

Density Functional Theory (DFT) is a widely used alternative that calculates the electron density of a molecule rather than its wavefunction, which is computationally less intensive. rsc.org Popular functionals, such as B3LYP, combine exchange and correlation functionals to approximate the complex electron-electron interactions. rsc.orgdntb.gov.ua For molecules containing heavy atoms like bromine, and for describing non-covalent interactions, dispersion-corrected DFT methods (e.g., B3LYP-D3) are often employed to achieve higher accuracy. researchgate.net The choice of method and basis set, for instance, 6-31G(d,p) or a larger basis set like cc-pVTZ, represents a compromise between computational cost and the desired accuracy of the results. rsc.orgresearchgate.net

The geometry optimization process starts with an initial guess of the molecular structure and iteratively adjusts the atomic positions to minimize the total energy, thereby predicting bond lengths, bond angles, and dihedral angles of the equilibrium conformation. nih.gov

Electronic Structure Analysis and Frontier Molecular Orbitals

Once the optimized geometry is obtained, an analysis of the electronic structure provides a deeper understanding of the molecule's properties. This involves examining the distribution of electrons and the nature of the molecular orbitals. Key to this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

The energy and localization of the HOMO are related to the molecule's ability to donate electrons, indicating sites susceptible to electrophilic attack. Conversely, the LUMO's energy and distribution indicate the molecule's ability to accept electrons, highlighting regions prone to nucleophilic attack. youtube.com For this compound, the HOMO is expected to have significant contributions from the electron-rich methoxy-substituted benzene (B151609) ring, while the LUMO may be localized on the benzyl (B1604629) bromide moiety or the strained oxetane (B1205548) ring, suggesting potential sites for reaction. rsc.orgresearchgate.net

The HOMO-LUMO energy gap is a crucial parameter that correlates with the chemical reactivity and stability of the molecule; a smaller gap generally implies higher reactivity. ajchem-a.com Computational methods can precisely calculate the energies of these orbitals and visualize their spatial distribution. researchgate.netnih.gov

Table 1: Representative Frontier Molecular Orbital Data for Substituted Aromatic Systems

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Benzyl Bromide | -9.5 | -0.8 | 8.7 |

| Anisole | -8.21 | 0.95 | 9.16 |

| 4-Bromoanisole | -8.45 | -0.23 | 8.22 |

Note: This table presents illustrative data for related compounds to indicate the expected range and nature of FMO energies. Actual values for this compound would require specific calculations.

Calculation of Strain Energy (SE) and its Influence on Reactivity

The oxetane ring in this compound is a four-membered heterocycle, which possesses significant ring strain due to the deviation of its bond angles from the ideal tetrahedral angle. acs.org This strain energy (SE) is a key factor influencing its reactivity, particularly its propensity to undergo ring-opening reactions. acs.org

Computationally, the strain energy can be quantified using isodesmic or homodesmotic reactions. researchgate.net These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which helps to cancel out systematic errors in the calculations. nih.gov By comparing the calculated enthalpy change of such a reaction involving the strained ring with that of its strain-free, open-chain analogue, the strain energy can be accurately determined. mdpi.com For oxetane itself, the strain energy is approximately 26 kcal/mol. The substitution on the oxetane ring can slightly modify this value. acs.org This stored energy makes the ring susceptible to cleavage by nucleophiles or under acidic conditions, as ring-opening relieves the strain. acs.orgnih.gov

Energetic Parameters (e.g., Gas Phase and Condensed Phase Heats of Formation)

The heat of formation (ΔHf°) is a fundamental thermodynamic property representing the enthalpy change when a compound is formed from its constituent elements in their standard states. Computational chemistry provides reliable methods to calculate these values.

The gas-phase heat of formation is often calculated using high-accuracy composite methods like Gaussian-n (e.g., G3, G4) or Complete Basis Set (CBS) methods. rsc.org These methods combine calculations at different levels of theory and basis sets to extrapolate to a highly accurate energy. nih.gov An alternative approach is the atomization method, where the heat of formation is derived from the calculated total energy of the molecule and the known heats of formation of its constituent atoms. rsc.org

To obtain the condensed-phase (solid or liquid) heat of formation, the calculated gas-phase value is combined with the enthalpy of sublimation or vaporization. nih.gov The Politzer approach is one method used to estimate the heat of sublimation based on the molecule's surface electrostatic potential. nih.gov These energetic parameters are crucial for understanding the thermodynamic stability of the compound.

Table 2: Illustrative Calculated Energetic Parameters for Cyclic Ethers

| Compound | Method | Gas Phase ΔHf° (kJ/mol) | Strain Energy (kcal/mol) |

| Oxetane | G3(MP2) | -62.8 | 26.0 |

| Tetrahydrofuran (B95107) | G3(MP2) | -184.5 | 5.6 |

| Oxirane | G3(MP2) | -52.6 | 27.3 |

Note: This table provides examples of calculated energetic parameters for related cyclic ethers to illustrate the typical data obtained from such computational studies.

Reaction Mechanism Studies

Beyond static properties, computational chemistry can elucidate the pathways of chemical reactions, providing detailed information about the transition from reactants to products.

Transition State Analysis for Ring-Opening and Polymerization Reactions

The high ring strain of the oxetane moiety makes it a suitable monomer for ring-opening polymerization. rsc.org Computational methods, particularly DFT, are extensively used to study the mechanisms of these reactions. rsc.orgdntb.gov.ua Such studies involve locating the transition state (TS) structures along the reaction coordinate. A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the minimum energy path between reactants and products. researchgate.net

For the cationic ring-opening polymerization of oxetane, computational studies show that the reaction is initiated by an acid, leading to a protonated oxetane. rsc.org An incoming oxetane monomer then attacks a carbon atom of the protonated ring in a nucleophilic substitution (SN2) fashion. researchgate.net The calculation of the transition state for this step allows for the determination of the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. rsc.org Studies on oxetane polymerization have shown that the initial ring-opening and dimerization steps have a very low activation energy, indicating that the reaction proceeds readily. rsc.orgrsc.org

Vibrational frequency analysis is performed to confirm the nature of the stationary points; a minimum has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org Intrinsic Reaction Coordinate (IRC) calculations can then be used to follow the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming the proposed mechanism. rsc.org

Intramolecular Group Interactions and Disproportionation Energies

Detailed computational analysis is required to elucidate the nature and magnitude of intramolecular interactions within the this compound molecule. Such studies would typically identify non-covalent interactions, such as hydrogen bonds or van der Waals forces, between the oxetane ring, the methoxy (B1213986) group, and the bromine atom.

Disproportionation energy calculations would provide insight into the electronic stability of the molecule. This involves quantifying the energy changes associated with electron transfer processes within the molecular structure. Currently, there is no published data on the specific intramolecular interactions or disproportionation energies for this compound.

Conformational Analysis and Dynamics Simulations

A thorough conformational analysis of this compound would involve mapping its potential energy surface to identify stable conformers and the energy barriers between them. This analysis would reveal the preferred three-dimensional arrangement of the benzyl and oxetane moieties.

Molecular dynamics simulations could supplement this by modeling the compound's behavior over time, providing insights into its flexibility and the accessibility of different conformational states under various conditions. Such specific simulation data for this compound is not available in the current body of scientific literature.

Molecular Electrostatic Potential (MEP) Analysis

MEP analysis serves as a visual guide to the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. researchgate.netnih.gov For this compound, an MEP map would illustrate the electrostatic potential across the molecule's surface. Generally, regions around electronegative atoms like oxygen show negative potential (red/yellow), while areas near hydrogen atoms exhibit positive potential (blue). nih.gov

The oxygen atoms of the oxetane ring and the methoxy group are potential hydrogen-bond acceptors. A computational assessment would quantify their hydrogen-bond accepting strength, often expressed as pKBHX values. rowansci.com This analysis would determine the likelihood and strength of hydrogen bonds formed with donor molecules. Specific calculated values for the hydrogen-bond accepting capabilities of this compound have not been reported.

The Lewis basicity of the oxetane oxygen atom is a critical factor in its reactivity, particularly in reactions involving Lewis acids. Computational methods can predict this basicity by calculating the energy of interaction with a reference Lewis acid. This provides a quantitative measure of the oxygen's ability to donate its lone pair of electrons. However, specific studies quantifying the Lewis basicity for the oxetane oxygen in this particular molecular context are absent from the literature.

Chemical Reactivity Descriptors (e.g., Chemical Hardness) for Transformation Susceptibility

Chemical reactivity descriptors, derived from the energies of Frontier Molecular Orbitals (HOMO and LUMO), are used to predict a molecule's reactivity. researchgate.netresearchgate.net

Chemical Hardness (η): A higher value of chemical hardness, calculated from the HOMO-LUMO energy gap, indicates greater stability and lower reactivity. windows.net

Chemical Potential (μ): This descriptor relates to the molecule's tendency to lose or gain electrons. windows.net

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. windows.net

Without specific DFT calculations for this compound, it is not possible to provide values for these descriptors or to create a data table predicting its susceptibility to chemical transformations.

Advanced Synthetic Applications and Analog Development

Oxetanes as Versatile Building Blocks in Complex Molecule Synthesis

The oxetane (B1205548) ring, a four-membered cyclic ether, is increasingly utilized as a versatile building block in the synthesis of complex molecules. acs.orgontosight.ai Its inherent ring strain of approximately 106 kJ·mol⁻¹ makes it susceptible to ring-opening reactions, providing a reactive handle for further synthetic transformations. acs.orgnih.gov This reactivity allows for the construction of intricate molecular architectures that would be challenging to assemble through other synthetic routes. acs.orgresearchgate.net

The development of new synthetic methodologies has expanded the accessibility of diverse oxetane derivatives, including those with specific substitution patterns like 3-(2-Bromo-5-methoxybenzyl)oxetane. acs.orgbeilstein-journals.orgorganic-chemistry.org These building blocks can be strategically incorporated into larger molecules to introduce specific structural features and modulate biological activity. researchgate.netnih.gov For instance, the synthesis of various functionalized oxetanes has been achieved through methods like intramolecular cyclization and the derivatization of oxetane precursors. acs.orgnih.gov The ability to introduce a range of functional groups onto the oxetane scaffold enhances its utility in creating diverse chemical libraries for drug discovery and other applications. oup.comrsc.org

Exploration of the Oxetane Ring as a Non-Classical Bioisostere

The oxetane moiety has emerged as a valuable non-classical bioisostere in medicinal chemistry, offering a unique combination of properties that can be leveraged to optimize drug candidates. nih.govnih.govacs.org A bioisostere is a chemical substituent that can replace another group within a biologically active molecule without significantly altering its biological activity, but potentially improving its pharmacokinetic or pharmacodynamic profile.

Replacement of Gem-Dimethyl and Carbonyl Groups

One of the most significant applications of the oxetane ring is as a replacement for the gem-dimethyl group. acs.orgnih.govacs.org While the gem-dimethyl group is often used to block metabolic oxidation, it can also increase the lipophilicity of a compound, which may be undesirable. acs.orgnih.gov The oxetane ring has a similar steric footprint to the gem-dimethyl group but is significantly more polar, offering a way to maintain or improve metabolic stability while reducing lipophilicity. acs.orgnih.govresearchgate.net

Furthermore, the oxetane ring can serve as a bioisosteric replacement for a carbonyl group. acs.orgnih.govacs.org It shares a similar dipole moment and spatial arrangement of lone pair electrons with the carbonyl group, allowing it to participate in similar hydrogen bonding interactions. acs.orgnih.govresearchgate.net However, unlike carbonyls, which can be susceptible to metabolic reduction or nucleophilic attack, the oxetane ring is generally more metabolically robust. acs.orgnih.gov This increased stability can lead to improved pharmacokinetic profiles for drug candidates. nih.govresearchgate.net

Impact on Metabolic Stability and Lipophilicity for Molecular Design

The replacement of metabolically labile groups with an oxetane ring can lead to a significant improvement in metabolic stability. acs.orgnih.govresearchgate.net For instance, replacing a methylene (B1212753) group prone to cytochrome P450 (CYP) oxidation with an oxetane can block this metabolic pathway. nih.govacs.org Studies have shown that the introduction of an oxetane can increase the metabolic stability of compounds in liver microsomes. acs.orgnih.gov

Development of Oxetane-Containing Polymers and Functional Materials

The unique reactivity of the oxetane ring, driven by its inherent strain, makes it a valuable monomer for ring-opening polymerization. This has led to the development of a variety of oxetane-containing polymers and functional materials with diverse properties and applications. ontosight.aioup.comontosight.ai

Conclusion and Future Research Directions

Summary of Key Achievements in the Synthesis and Reactivity of 3-(2-Bromo-5-methoxybenzyl)oxetane and Analogues

While specific research detailing the synthesis and reactivity of This compound is not extensively documented in publicly available literature, its synthesis can be plausibly achieved through established methodologies for creating 3-substituted oxetanes. The primary routes involve the formation of the oxetane (B1205548) ring via intramolecular cyclization or the coupling of a pre-formed oxetane synthon with a suitable benzyl (B1604629) derivative.

One of the most common and versatile methods for constructing the oxetane ring is the Williamson ether synthesis . acs.orgwikipedia.orgbyjus.com This intramolecular SN2 reaction typically involves a 1,3-halohydrin, where a deprotonated alcohol displaces a halide to form the cyclic ether. masterorganicchemistry.comlibretexts.org For a 3-substituted oxetane, the synthesis would commence with a suitably substituted propane-1,3-diol.

A plausible synthetic pathway to This compound could involve the initial synthesis of 3-(hydroxymethyl)oxetane-3-methanol, followed by functionalization. An alternative and more direct approach would be the coupling of an oxetane-containing nucleophile with 2-Bromo-5-methoxybenzyl bromide . The latter is a known compound available from commercial suppliers. sigmaaldrich.combiosynth.comchemicalbook.com

A patented method for the synthesis of 2-Bromo-5-methoxybenzyl bromide involves a one-pot reaction starting from 3-methylanisole. google.com This process utilizes N-bromosuccinimide (NBS) and a radical initiator like 2,2'-azobis(isobutyronitrile) to first achieve benzylic bromination, followed by aromatic bromination in a polar solvent. google.com

Another viable synthetic strategy for related analogues involves the reaction of an aryl Grignard reagent with a 3-halooxetane in the presence of a copper catalyst. google.com This method offers a direct way to form the carbon-carbon bond between the aromatic ring and the oxetane.

The reactivity of This compound can be inferred from the general reactivity of substituted oxetanes and the functional groups present in the molecule. The oxetane ring itself can undergo ring-opening reactions under certain conditions, although 3,3-disubstituted and some 3-monosubstituted oxetanes exhibit considerable stability. acs.org The bromo- and methoxy-substituted benzene (B151609) ring offers sites for various cross-coupling reactions and other aromatic substitutions, allowing for further diversification of the molecule.

Emerging Trends and Challenges in Substituted Oxetane Chemistry

The interest in substituted oxetanes within medicinal chemistry has surged due to their desirable properties. They are small, polar, and three-dimensional motifs that can serve as isosteres for commonly used functional groups like carbonyls and gem-dimethyl groups. acs.org This bioisosteric replacement can lead to improved physicochemical properties such as aqueous solubility and metabolic stability, while also providing novel intellectual property opportunities.

Emerging Trends:

Development of Novel Synthetic Methodologies: A significant trend is the development of more efficient and versatile methods for synthesizing highly substituted and functionalized oxetanes. magtech.com.cn This includes C-C bond-forming cyclizations and the use of photochemistry.

Late-Stage Functionalization: The ability to introduce the oxetane motif or functionalize it at a late stage in a synthetic sequence is highly desirable for the rapid generation of analogues in drug discovery programs.

Use as Scaffolds and Building Blocks: There is a growing use of oxetanes as rigid scaffolds to which various functionalities can be attached, allowing for precise control over the spatial arrangement of pharmacophoric elements.

Challenges:

Synthetic Accessibility: Despite recent advances, the synthesis of specific substitution patterns on the oxetane ring can still be challenging and may require multi-step sequences. connectjournals.com

Ring Strain and Stability: The inherent ring strain of the four-membered ring can lead to instability and undesired ring-opening reactions, particularly under acidic conditions. However, the stability is highly dependent on the substitution pattern. acs.org

Limited Commercial Availability: The range of commercially available oxetane building blocks is still somewhat limited compared to more common heterocyclic systems, which can constrain the diversity of accessible structures.

Prospective Research Avenues for Advanced Functional Molecule Design Utilizing Oxetane Scaffolds

The unique properties of the oxetane ring pave the way for numerous exciting research avenues in the design of advanced functional molecules.

Exploration of New Chemical Space: The development of novel synthetic methods will continue to open up access to previously unexplored areas of chemical space, leading to the discovery of molecules with novel biological activities.

Fine-Tuning of Physicochemical Properties: The predictable influence of the oxetane moiety on properties like pKa and lipophilicity can be systematically exploited to optimize the drug-like characteristics of lead compounds.